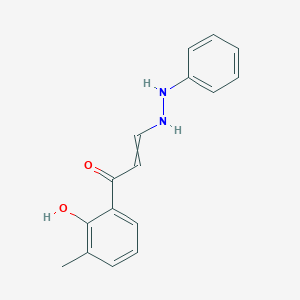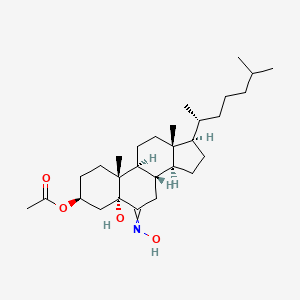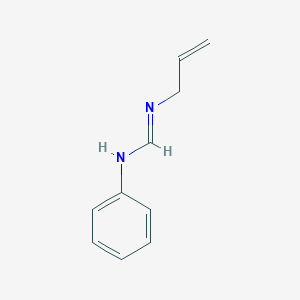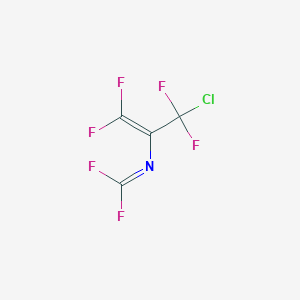![molecular formula C10H9ClO4 B14493379 2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one CAS No. 63353-80-0](/img/structure/B14493379.png)
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to yield the desired dioxolane derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
化学反応の分析
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, electrostatic interactions, and π-π stacking .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole: Shares a similar chlorophenoxy group but differs in the heterocyclic ring structure.
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Contains a similar phenoxy group but has an oxadiazole ring.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one is unique due to its dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
63353-80-0 |
|---|---|
分子式 |
C10H9ClO4 |
分子量 |
228.63 g/mol |
IUPAC名 |
2-[(4-chlorophenoxy)methyl]-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)13-6-10-14-5-9(12)15-10/h1-4,10H,5-6H2 |
InChIキー |
LHRUYXIZGMKUCS-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC(O1)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)






![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
